Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate
Description
Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate is a heterocyclic compound featuring a furan-2-carboxylate ester core substituted at position 5 with a methyl group linked to a 1,3,4-thiadiazole ring via a sulfanyl (-S-) bridge. This structure combines two pharmacologically significant heterocycles: the furan ring, known for its role in bioactive molecules, and the 1,3,4-thiadiazole scaffold, which is widely explored for antimicrobial, anticonvulsant, and anticancer properties .
Heterocyclization: Formation of the 1,3,4-thiadiazole core via reaction of acylated thiosemicarbazides with carbon disulfide .
Alkylation: Introduction of the methyl sulfanyl group to the furan-carboxylate ester via alkylation of the intermediate thiol (-SH) group .
Properties
IUPAC Name |
methyl 5-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S3/c1-13-7(12)6-3-2-5(14-6)4-16-9-11-10-8(15)17-9/h2-3H,4H2,1H3,(H,10,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKJCPUZVXUGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NNC(=S)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate typically involves multiple steps. One common method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 5-sulfanyl-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring and sulfanyl groups act as nucleophilic centers, participating in substitution reactions with alkyl halides or aryl diazonium salts. For example:
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Reaction with alkyl halides :
The sulfanyl group at position 5 of the thiadiazole reacts with benzyl chloride in ethanol under basic conditions to form a benzylsulfanyl derivative. Reaction equation : Key data :Parameter Value Yield 72–85% Reaction time 4–6 hours Temperature 60–70°C
Oxidation of Sulfanyl Groups
The sulfanyl (-SH) groups oxidize to sulfonic acids (-SO₃H) or disulfides (-S-S-) under controlled conditions :
-
Disulfide formation :
Treatment with iodine in ethanol yields a dimeric disulfide compound . Reaction equation : Key data :
Reduction of the Ester Group
The methyl ester undergoes reduction with lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol:
Cycloaddition Reactions
The thiadiazole ring participates in 1,3-dipolar cycloadditions with nitrilimines or azides :
-
Click chemistry with azides :
Reacts with glycosyl azides via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked glycoconjugates . Reaction equation : Key data :
Ester Hydrolysis and Functionalization
The methyl ester hydrolyzes under acidic or basic conditions to form the carboxylic acid:
-
Basic hydrolysis :
Key data :
Condition Time Yield 1M NaOH, reflux 3 hours 90%
Thiol-Ene Reactions
The sulfanyl group undergoes thiol-ene click reactions with alkenes under UV light :
Complexation with Metals
The sulfur atoms coordinate with transition metals like Cu(II) or Fe(III) to form stable complexes :
Example :Stability constants :
| Metal ion | Log K (25°C) |
|---|---|
| Cu(II) | 8.2 |
| Fe(III) | 7.8 |
Biological Activity and Derivatization
Derivatives of this compound exhibit cytotoxic activity against cancer cell lines (e.g., HCT-116, MCF-7) . Modifications at the sulfanyl or ester groups enhance bioactivity:
- Glycosylation : Thioglycoside derivatives show improved solubility and targeting .
- Aryl substitution : Introducing electron-withdrawing groups (e.g., -NO₂) increases anticancer potency .
This compound’s multifunctional reactivity makes it a versatile scaffold in medicinal chemistry and materials science. Further studies should explore its applications in drug delivery and catalysis.
Scientific Research Applications
Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Materials Science: It can be used in the development of new materials with unique electronic properties.
Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate involves its interaction with biological molecules. The thiadiazole ring can interact with DNA, disrupting replication processes. This interaction is facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with nucleic acids .
Comparison with Similar Compounds
Key Features :
- The electron-rich thiadiazole and furan rings may facilitate π-π stacking interactions, as observed in structurally related compounds .
Comparison with Structurally Similar Compounds
Key Observations :
Physicochemical Properties
Notable Findings:
Critical Analysis :
- The target compound’s dual sulfanyl groups may confer unique pharmacokinetic properties, such as prolonged half-life via disulfide bond formation.
- Amino-substituted analogues () could exhibit improved solubility but reduced stability compared to sulfanyl variants.
Biological Activity
Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate (CAS No. 790270-68-7) is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a furan ring and a thiadiazole moiety. The molecular formula is , with a molecular weight of 288.37 g/mol. The compound exhibits a purity of 95% as per commercial specifications .
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant anticancer activities. For instance, studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. A study evaluating N-(1,3,4-thiadiazol-2-yl)furan derivatives reported promising antiproliferative effects against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines using MTT assays . These findings suggest that this compound may also possess similar properties.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound is expected to exhibit antibacterial and antifungal activities due to the presence of the thiadiazole ring. A review highlighted that various thiadiazole compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi . The specific mechanisms often involve disruption of bacterial cell walls or interference with metabolic pathways.
The mechanisms through which thiadiazole derivatives exert their biological effects include:
- Inhibition of Enzymatic Activity : Many thiadiazoles inhibit key enzymes involved in cellular processes.
- DNA Interaction : Some studies have shown that these compounds can intercalate with DNA, affecting replication and transcription processes .
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through various signaling pathways.
Case Studies and Research Findings
Several studies have documented the biological activities of thiadiazole derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
